

4-Bromoveratrole: A Pivotal Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromoveratrole

Cat. No.: B120743

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[City, State] – December 16, 2025 – In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, **4-bromoveratrole** (4-bromo-1,2-dimethoxybenzene) has emerged as a highly versatile and valuable scaffold. Its unique structural features and reactivity profile have positioned it as a key starting material in the synthesis of a diverse array of biologically active compounds, from potent anticancer agents to modulators of key signaling pathways in the central nervous system. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core utility of **4-bromoveratrole** in medicinal chemistry.

Physicochemical Properties and Reactivity

4-Bromoveratrole is a brominated derivative of veratrole (1,2-dimethoxybenzene). The presence of the electron-donating methoxy groups activates the aromatic ring, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions. This combination of features makes it an ideal substrate for the construction of complex molecular architectures.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BrO ₂	[1](--INVALID-LINK--)
Molecular Weight	217.06 g/mol	[1](--INVALID-LINK--)
Appearance	Colorless to pale yellow liquid	[2](--INVALID-LINK--)
Boiling Point	255-256 °C	[2](--INVALID-LINK--)
Density	1.509 g/mL at 25 °C	[2](--INVALID-LINK--)

The reactivity of **4-bromoveratrole** is dominated by the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Applications in the Synthesis of Bioactive Molecules

The dimethoxybenzene moiety is a common feature in numerous biologically active natural products and synthetic drugs. **4-Bromoveratrole** serves as a crucial precursor for introducing this important pharmacophore.

Isoquinoline Alkaloids

A significant application of **4-bromoveratrole** lies in the synthesis of isoquinoline alkaloids, a class of natural products with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The veratrole unit forms a key part of the isoquinoline core of many of these compounds, such as papaverine and laudanosine. While direct syntheses of these specific alkaloids starting from **4-bromoveratrole** are not the most common routes, the general strategies for constructing the isoquinoline skeleton often involve intermediates that can be readily prepared from **4-bromoveratrole**.

Kinase Inhibitors

The veratrole moiety is also found in a number of kinase inhibitors, which are a major class of anticancer drugs. The dimethoxybenzene ring can engage in key interactions within the ATP-

binding pocket of various kinases. For instance, derivatives of 4-anilinoquinazolines, a well-established scaffold for kinase inhibitors, can be synthesized using intermediates derived from **4-bromoveratrole**. The methoxy groups can form hydrogen bonds or participate in hydrophobic interactions, contributing to the overall binding affinity and selectivity of the inhibitor.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a range of diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and neurological disorders. The veratrole scaffold has been incorporated into the design of potent and selective PDE inhibitors.

Dopamine Receptor Ligands

The structural similarity of the veratrole group to the catechol moiety of dopamine has led to its use in the development of ligands for dopamine receptors. These receptors are important targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. **4-Bromoveratrole** can be used as a starting point to synthesize analogs of known dopamine receptor antagonists, allowing for the exploration of structure-activity relationships (SAR) and the development of new drug candidates with improved pharmacological profiles.

Key Synthetic Transformations

The versatility of **4-bromoveratrole** as a building block stems from its ability to undergo a variety of chemical transformations. The following sections detail the experimental protocols for two of the most important reactions in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Experimental Protocol: Synthesis of 4-Aryl-1,2-dimethoxybenzene

- Materials: **4-bromoveratrole**, arylboronic acid, palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), triphenylphosphine (PPh_3), potassium carbonate (K_2CO_3), toluene, and water.
- Procedure: To a solution of **4-bromoveratrole** (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in toluene (10 mL), an aqueous solution of K_2CO_3 (2.0 M, 2.0 mL) is added. The mixture is degassed with argon for 15 minutes. $\text{Pd}(\text{OAc})_2$ (0.02 mmol) and PPh_3 (0.08 mmol) are then added, and the mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1,2-dimethoxybenzene.
- Expected Yields: 70-95%, depending on the arylboronic acid used.

Product	Aryl Group	Yield (%)
4-Phenylveratrole	Phenyl	92
4-(4-Tolyl)veratrole	4-Tolyl	88
4-(4-Methoxyphenyl)veratrole	4-Methoxyphenyl	95

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a carbon-nitrogen bond. This reaction is a powerful tool for the synthesis of arylamines.

Experimental Protocol: Synthesis of N-Aryl-3,4-dimethoxyaniline

- Materials: **4-bromoveratrole**, aniline derivative, palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), and anhydrous toluene.
- Procedure: A flame-dried Schlenk tube is charged with $\text{Pd}(\text{OAc})_2$ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL), **4-bromoveratrole** (1.0 mmol), and the aniline derivative (1.2 mmol) are then added via syringe. The reaction mixture is heated to 100 °C for 16 hours. After cooling to

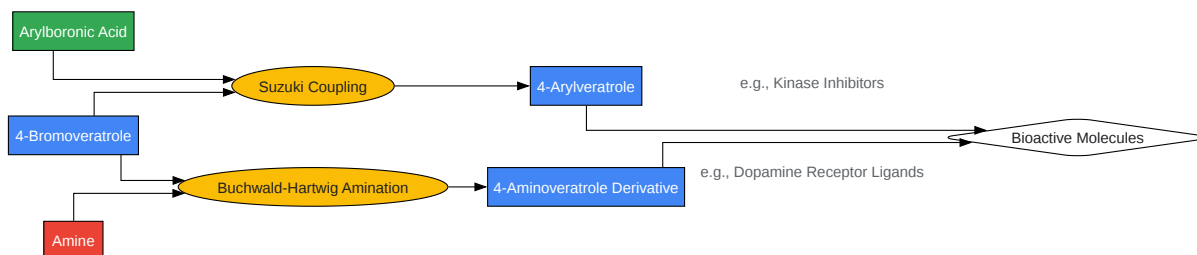
room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the N-aryl-3,4-dimethoxyaniline.

- Expected Yields: 65-90%, depending on the aniline derivative used.

Product	Amine	Yield (%)
N-Phenyl-3,4-dimethoxyaniline	Aniline	85
N-(4-Methylphenyl)-3,4-dimethoxyaniline	4-Toluidine	90
N-(4-Methoxyphenyl)-3,4-dimethoxyaniline	p-Anisidine	88

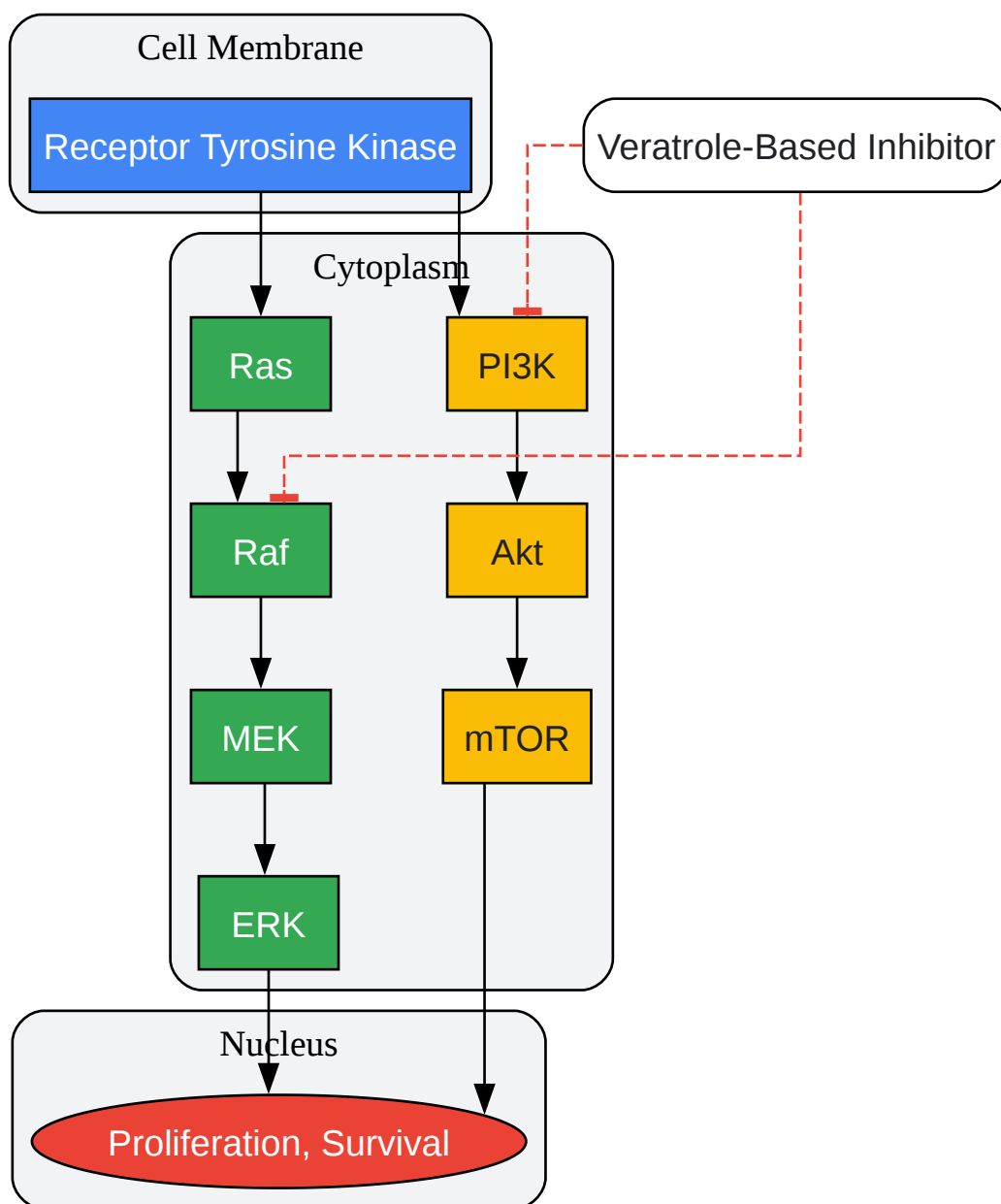
Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of **4-bromoveratrole**, the following diagrams, generated using Graphviz (DOT language), depict a generalized experimental workflow for its functionalization and its potential role in modulating key cellular signaling pathways.



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Generalized workflow for the functionalization of **4-bromoveratrole**.



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Potential modulation of PI3K/Akt and MAPK signaling pathways.

Conclusion

4-Bromoveratrole stands as a testament to the power of a well-chosen building block in medicinal chemistry. Its favorable reactivity and the inherent biological relevance of the

veratrole moiety make it an invaluable tool for the synthesis of a wide range of potential therapeutics. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases. This guide provides a foundational understanding of its applications and the key reactions that unlock its potential, empowering researchers to leverage this versatile molecule in their drug discovery endeavors.

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